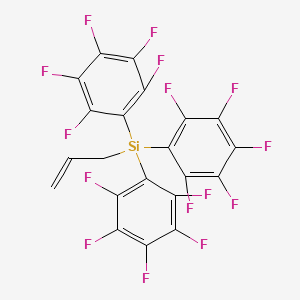
Tris(pentafluorophenyl)(prop-2-en-1-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(pentafluorophenyl)(prop-2-en-1-yl)silane is a chemical compound known for its unique structure and reactivity It consists of a silicon atom bonded to three pentafluorophenyl groups and one prop-2-en-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tris(pentafluorophenyl)(prop-2-en-1-yl)silane typically involves the reaction of pentafluorophenylsilane with prop-2-en-1-yl halides under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as tris(pentafluorophenyl)borane, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tris(pentafluorophenyl)(prop-2-en-1-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives.
Substitution: The pentafluorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include silanol, silane, and substituted silane derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Tris(pentafluorophenyl)(prop-2-en-1-yl)silane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of tris(pentafluorophenyl)(prop-2-en-1-yl)silane involves its ability to act as a Lewis acid, facilitating various chemical transformations. The pentafluorophenyl groups enhance the electron-deficient nature of the silicon atom, making it highly reactive towards nucleophiles. This reactivity is exploited in various catalytic processes, such as hydrosilylation and dehydrogenative coupling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(pentafluorophenyl)borane: Similar in structure but contains boron instead of silicon.
Tris(trimethylsilyl)silane: Contains trimethylsilyl groups instead of pentafluorophenyl groups.
Tris(2,2,2-trifluoroethyl)borate: Contains trifluoroethyl groups and boron instead of silicon.
Uniqueness
Tris(pentafluorophenyl)(prop-2-en-1-yl)silane is unique due to the presence of both pentafluorophenyl and prop-2-en-1-yl groups, which impart distinct reactivity and stability. This combination makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
856170-67-7 |
|---|---|
Formule moléculaire |
C21H5F15Si |
Poids moléculaire |
570.3 g/mol |
Nom IUPAC |
tris(2,3,4,5,6-pentafluorophenyl)-prop-2-enylsilane |
InChI |
InChI=1S/C21H5F15Si/c1-2-3-37(19-13(31)7(25)4(22)8(26)14(19)32,20-15(33)9(27)5(23)10(28)16(20)34)21-17(35)11(29)6(24)12(30)18(21)36/h2H,1,3H2 |
Clé InChI |
VQVARPAZSUTLBQ-UHFFFAOYSA-N |
SMILES canonique |
C=CC[Si](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


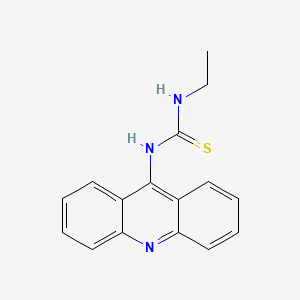
![4-[3-(4-Methylpiperazin-1-yl)phenoxy]benzaldehyde](/img/structure/B14199239.png)
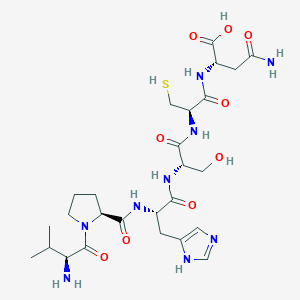
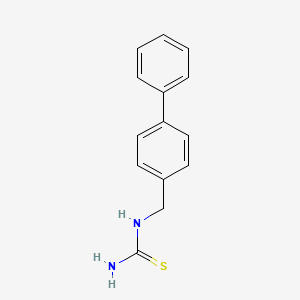
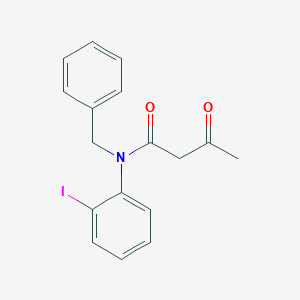
![4-Butyl-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14199273.png)
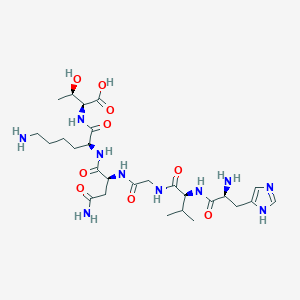
![3,5-Bis(4-fluorophenyl)-4-[4-(hexyloxy)phenyl]-4H-1,2,4-triazole](/img/structure/B14199277.png)
![4,4,4-Trifluoro-N-[(1R)-2-hydroxy-1-phenylethyl]but-2-enamide](/img/structure/B14199285.png)
![S-[1-(2,2-Dimethylpropanethioyl)azetidin-3-yl] ethanethioate](/img/structure/B14199289.png)
![{1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris[(4,1-phenylene)methyleneoxy]}tris[tert-butyl(dimethyl)silane]](/img/structure/B14199297.png)

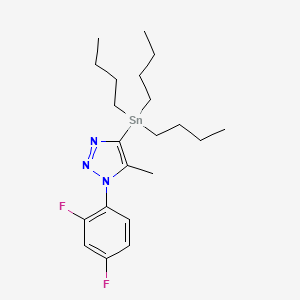
![[(2R,3S)-3-(Cyclohexylmethyl)oxiran-2-yl]methanol](/img/structure/B14199309.png)
